3-(4-bromothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide
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Overview
Description
3-(4-bromothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This specific compound features a brominated thiophene ring, a cyano group, and a methoxyphenyl group, making it a molecule of interest in various fields of research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes:
Bromination of Thiophene: The starting material, thiophene, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to yield 4-bromothiophene.
Formation of the Enamide: The brominated thiophene is then reacted with 2-cyano-N-(2-methoxyphenyl)acetamide under basic conditions. This step often involves the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) to facilitate the formation of the enamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles (e.g., amines, thiols) under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Heck reactions).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.
Substitution: Palladium catalysts, bases like K2CO3, solvents such as DMF or toluene.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the cyano and methoxyphenyl groups is particularly significant in enhancing biological interactions.
Medicine
In medicinal chemistry, this compound serves as a lead structure for the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties are exploited in the manufacture of electronic components and polymers.
Mechanism of Action
The mechanism of action of 3-(4-bromothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methoxyphenyl group can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide
- 3-(4-fluorothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide
- 3-(4-methylthiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide
Uniqueness
Compared to its analogs, 3-(4-bromothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine’s larger atomic size and electron-withdrawing properties can enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions, making it a valuable molecule for various applications.
Properties
IUPAC Name |
3-(4-bromothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S/c1-20-14-5-3-2-4-13(14)18-15(19)10(8-17)6-12-7-11(16)9-21-12/h2-7,9H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBCQMMFAAHOFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=CC(=CS2)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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